![molecular formula C7H6Cl2N4 B12913495 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-34-4](/img/structure/B12913495.png)
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine
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Overview
Description
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazopyrimidines.
Preparation Methods
The synthesis of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine can be compared with other imidazopyrimidine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds have similar structural features but differ in their biological activities and applications.
Imidazo[1,5-a]pyrimidines: These are structural analogs with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
27420-34-4 |
---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12) |
InChI Key |
RDHFTWDLPIVXIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
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